Cas no 930595-69-0 (1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester)
![1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/930595-69-0x500.png)
1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester
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- MDL: MFCD24447609
- Inchi: 1S/C16H23N5O2/c1-16(2,3)23-15(22)20-8-4-5-11(10-20)12-9-13(17)21-14(19-12)6-7-18-21/h6-7,9,11H,4-5,8,10,17H2,1-3H3
- InChI Key: FDCQVBRKSKWNJT-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCCC(C2C=C(N)N3N=CC=C3N=2)C1
1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599977-5g |
tert-Butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate |
930595-69-0 | 98% | 5g |
¥29684.00 | 2024-04-25 | |
AstaTech | AT32813-1/G |
TERT-BUTYL 3-(7-AMINOPYRAZOLO[1,5-A]PYRIMIDIN-5-YL)PIPERIDINE-1-CARBOXYLATE |
930595-69-0 | 95% | 1g |
$1999 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599977-10g |
tert-Butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate |
930595-69-0 | 98% | 10g |
¥35890.00 | 2024-04-25 |
1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester
Introduction to 1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester (CAS No. 930595-69-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-Piperidinecarboxylic acid, 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)-, 1,1-dimethylethyl ester, identified by its CAS number 930595-69-0, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This compound belongs to a structurally complex class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and mechanistic insights. The intricate scaffold of this molecule, featuring a piperidine core linked to a pyrazolo[1,5-a]pyrimidine moiety, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The piperidinecarboxylic acid moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance solubility, metabolic stability, and binding affinity to biological targets. Its presence in this compound suggests potential interactions with enzymes or receptors involved in critical cellular pathways. Furthermore, the 7-aminopyrazolo[1,5-a]pyrimidin-5-yl group introduces additional functional diversity, enabling various chemical modifications and biological functionalities. This part of the molecule has been extensively studied for its role in modulating kinases and other signaling proteins, making it a valuable component in the design of novel therapeutic agents.
The 1,1-dimethylethyl ester substituent at the piperidine carboxyl group not only influences the physicochemical properties of the compound but also provides a handle for further derivatization. Ester functionalities are frequently employed in medicinal chemistry due to their versatility in forming amides or other bioactive molecules through hydrolysis or transesterification reactions. This feature allows researchers to fine-tune the pharmacological profile of the compound by modifying its ester moiety.
Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological behavior of complex molecules like this one. The pyrazolo[1,5-a]pyrimidine core has been identified as a key structural motif in several FDA-approved drugs, particularly those targeting cancer and inflammatory diseases. By leveraging these precedents, researchers can hypothesize potential mechanisms of action for this compound based on its structural analogs. For instance, the presence of an amine group on the pyrazolo[1,5-a]pyrimidine ring suggests possible interactions with nucleophilic residues in protein targets.
In vitro studies have begun to elucidate the interactions between this compound and various biological systems. Initial assays have shown promising activity against certain kinases and enzymes implicated in metabolic disorders. The piperidinecarboxylic acid moiety appears to stabilize the binding conformation through hydrogen bonding or hydrophobic interactions with key residues in the target protein. Meanwhile, the 7-aminopyrazolo[1,5-a]pyrimidin-5-yl group engages in multiple non-covalent interactions, enhancing overall binding affinity.
The synthetic route to this compound exemplifies modern approaches in medicinal chemistry where multi-step organic transformations are optimized for efficiency and scalability. Key steps include cyclization reactions that form the heterocyclic core followed by selective functionalization at specific positions. Advances in catalytic methods have allowed for greener and more sustainable synthesis pathways, reducing waste and improving yields. Such innovations are crucial for translating laboratory discoveries into viable drug candidates.
The pharmacokinetic properties of this compound are under active investigation to assess its suitability for therapeutic applications. Factors such as solubility, bioavailability, and metabolic stability are critical determinants of its potential clinical utility. Computational models predict favorable properties based on its molecular structure; however, experimental validation remains essential. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to analyze purity and degradation products.
Future research directions may explore derivatives of this compound with enhanced potency or selectivity by modifying specific functional groups. For example, replacing the ester with an amide could alter binding kinetics while maintaining overall pharmacological activity. Additionally, exploring analogs with different substitution patterns on the pyrazolo[1,5-a]pyrimidine ring could uncover novel mechanisms of action or expand therapeutic indications.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets can rapidly screen thousands of compounds for potential biological activity before experimental validation becomes necessary. This high-throughput approach is particularly valuable when dealing with complex molecules where traditional trial-and-error methods would be inefficient.
The role of this compound as a building block for larger drug molecules cannot be overstated. Medicinal chemists often design scaffolds that can be further elaborated through sequential functionalization steps—a strategy known as "fragment-based drug design." The combination of computational predictions with experimental validation provides a robust framework for developing novel therapeutics efficiently.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research into tangible medical benefits. Open science initiatives facilitate knowledge sharing through publications that document synthetic methodologies and biological evaluations openly accessible to researchers worldwide—a paradigm shift from traditional closed-door approaches.
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